molecular formula C8H14O B13529293 4-Methyl-1-oxaspiro[2.5]octane

4-Methyl-1-oxaspiro[2.5]octane

Cat. No.: B13529293
M. Wt: 126.20 g/mol
InChI Key: OEZJCNRSWITYNU-UHFFFAOYSA-N
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Description

4-Methyl-1-oxaspiro[2.5]octane is a chemical compound characterized by a spirocyclic structure, where a single oxygen atom bridges two carbon rings. This unique structure imparts specific chemical properties and reactivity, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with methylene iodide in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the epoxidation step may be carried out using peracids like m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production methods for 4-Methyl-1-oxaspiro[2The use of continuous flow reactors and heterogeneous catalysts may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

4-Methyl-1-oxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, influencing biochemical pathways and reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-oxaspiro[2This uniqueness makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4-methyl-1-oxaspiro[2.5]octane

InChI

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9-8/h7H,2-6H2,1H3

InChI Key

OEZJCNRSWITYNU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12CO2

Origin of Product

United States

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